Fmoc-beta-cyclobutyl-D-ala-OH

Overview

Description

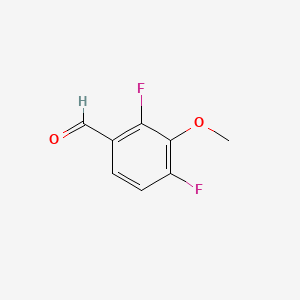

“Fmoc-beta-cyclobutyl-D-ala-OH” is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

“this compound” is used in peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Molecular Structure Analysis

The molecular formula of “this compound” is C22H23NO4 . The molecular weight is 365.42 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Chemical Reactions Analysis

“this compound” is used in Fmoc solid phase peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C22H23NO4 . The molecular weight is 365.42 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Scientific Research Applications

1. Peptide Synthesis and Solid-Supported Scaffolds

Fmoc chemistry is utilized for chain assembly in the creation of novel peptide scaffolds, such as cyclo-beta-tetrapeptides. These scaffolds, comprising orthogonally protected 2,3-diaminopropanoyl and beta-alanyl residues, allow for selective removal of protections and on-resin cyclization, leading to orthogonally protected cyclo-beta-tetrapeptides. Such scaffolds are pivotal in synthesizing diverse di- and trivalent glycoclusters (Virta, Karskela, & Lönnberg, 2006).

2. Analysis of Impurities in Fmoc-Protected Amino Acid Derivatives

The identification of Fmoc-beta-Ala-OH as an impurity in Fmoc-protected amino acid derivatives is crucial for maintaining the purity of peptide drug substances. This understanding has led to the introduction of new specifications to limit beta-Ala-related impurities in raw materials (Hlebowicz, Andersen, Andersson, & Moss, 2008).

3. Influence on Peptide Secondary Structure

The use of Fmoc as the N-α-protecting group in the synthesis of peptides, such as H-(Ala)6-Lys-OH, was found to influence the secondary structure of peptides, supporting mainly a β-sheet conformation. This discovery aids in the understanding of peptide synthesis and the role of protecting groups in determining peptide structure (Larsen, Christensen, Holm, Zillmer, & Nielsen, 1993).

4. Role in Self-Assembly and Gelation of Peptides

The study of Fmoc-conjugated peptides, such as Fmoc-Ala-Lac, has revealed their ability to self-assemble into nanostructures and form gels, even without β-sheet-like amide–amide hydrogen bonding. This research provides a fundamental understanding for the design of highly degradable self-assembling materials with potential biomedical applications (Eckes, Mu, Ruehle, Ren, & Suggs, 2014).

5. Antibacterial Capabilities in Biomedical Materials

The use of Fmoc-decorated self-assembling building blocks has shown promising antibacterial capabilities. These nanoassemblies, such as Fmoc-pentafluoro-l-phenylalanine-OH, offer new avenues for developing antibacterial composite materials for biomedical applications. Their incorporation within resin-based composites demonstrates their potential in inhibiting bacterial growth without impacting the mechanical and optical properties of the materials (Schnaider et al., 2019).

Mechanism of Action

Safety and Hazards

When handling “Fmoc-beta-cyclobutyl-D-ala-OH”, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Biochemical Analysis

Biochemical Properties

Fmoc-beta-cyclobutyl-D-ala-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the solid-phase peptide synthesis process. The compound’s Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino group of alanine, preventing unwanted side reactions during peptide chain elongation. This protection is crucial for the accurate assembly of peptides, which are essential for studying protein functions and interactions .

Cellular Effects

This compound influences various cellular processes by participating in the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. The peptides synthesized using this compound can act as inhibitors or activators of specific enzymes, thereby affecting cellular functions. For instance, peptides synthesized with this compound can be used to study the role of specific proteins in cell signaling pathways, providing insights into how cells respond to different stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide synthesis. The Fmoc group protects the amino group of alanine, allowing for the stepwise addition of amino acids to form a peptide chain. This protection is removed under specific conditions, enabling the amino group to participate in peptide bond formation. The compound’s unique structure allows it to interact with various enzymes involved in peptide synthesis, ensuring the accurate assembly of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can maintain its effectiveness in peptide synthesis over extended periods, although some degradation may occur under harsh conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At higher doses, there may be potential toxic or adverse effects. Studies have shown that the compound can cause dose-dependent changes in cellular functions, with higher doses potentially leading to cellular stress or toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the assembly of peptide chains. These interactions are crucial for the accurate synthesis of peptides, which are essential for studying protein functions and interactions. The compound’s role in these pathways highlights its importance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can participate in peptide synthesis. The compound’s distribution within cells can affect its localization and accumulation, influencing its effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound reaches the appropriate sites within the cell, where it can participate in peptide synthesis. The compound’s activity and function can be influenced by its subcellular localization, highlighting the importance of these targeting mechanisms .

properties

IUPAC Name |

(2R)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJRBUNCWCPLNH-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146772 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478183-63-0 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-Cyclobutylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)